![molecular formula C11H10N2O3S B062164 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid CAS No. 168127-34-2](/img/structure/B62164.png)
2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid
Overview
Description
2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid is a compound with the molecular formula C11H10N2O3S. It is a white to yellow solid that is used in various scientific research applications. This compound contains a thiazole ring, which is known for its diverse biological activities .
Preparation Methods
The synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid involves several steps. One common method includes the reaction of 2-amino-4-thiazole with phenoxyacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have indicated that compounds with thiazole moieties often possess antimicrobial properties. This specific compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of phenoxyacetic acids can reduce inflammation markers in vitro and in vivo. This could have implications for treating inflammatory diseases.
- Anticancer Potential : Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells. The specific mechanisms through which 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid exerts these effects require further investigation but hold promise for cancer therapy.
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Potential applications include:
- Lead Compound for Antibiotics : Its antimicrobial properties can be optimized to develop new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : Modifications may lead to more potent anti-inflammatory agents suitable for chronic conditions like arthritis.
Case Studies
- Antimicrobial Screening : A recent study evaluated various thiazole derivatives, including this compound, against a panel of bacterial pathogens. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
- Inflammation Model Studies : In animal models of inflammation, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating a pathway for therapeutic use in inflammatory diseases .
Agricultural Applications
The compound may also find utility in agricultural chemistry:
- Herbicide Development : Phenoxyacetic acids are known for their herbicidal properties. This compound could be explored as a selective herbicide targeting specific weed species while minimizing crop damage.
Mechanism of Action
The mechanism of action of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid can be compared with other similar compounds, such as:
2-(2-aminothiazol-4-yl)acetic acid hydrochloride: This compound has similar structural features but differs in its salt form, which may affect its solubility and reactivity.
2-methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: This compound has additional substituents that may enhance its biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable compound in scientific research.
Biological Activity
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. The presence of the thiazole moiety enhances its pharmacological properties, making it a candidate for further research and development.
Chemical Structure and Properties
The compound features a phenoxy group linked to a thiazole ring through an acetic acid moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. The thiazole ring is known for enhancing the activity against various bacterial strains, including resistant ones. For instance, derivatives of thiazole compounds have shown improved efficacy against pathogens, suggesting that this compound could be developed into new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated effectiveness against several cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies reveal that modifications on the thiazole and phenoxy groups can significantly influence cytotoxicity .
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in cell proliferation and bacterial resistance mechanisms. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy .
Case Studies
- Antimicrobial Efficacy : A study comparing the antimicrobial activities of various thiazole derivatives highlighted that this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics .
- Cytotoxic Effects : In vitro studies on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound had an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
Summary of Biological Activities
Properties
IUPAC Name |
2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-1-3-8(4-2-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGPYDSIOCNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168495 | |
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168127-34-2 | |
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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